PBT 1033

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

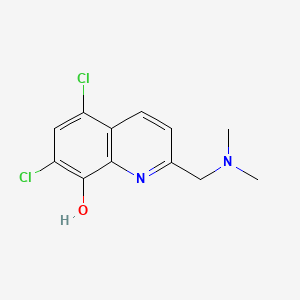

5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7/h3-5,17H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPOQCQXOSEMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029571 | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747408-78-2, 1123760-88-2 | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747408-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PBT2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747408782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBT 2 (anti-Alzheimer agent) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123760882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBT-1033 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PBT-1033 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K6GJQ4O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PBT 1033: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Promising Neuroprotective and Antimicrobial Agent.

Introduction

PBT 1033, also known as PBT2, is an orally bioactive, second-generation 8-hydroxyquinoline (B1678124) analogue that functions as a copper/zinc ionophore.[1][2][3] It has been investigated as a potential therapeutic agent for neurodegenerative conditions such as Alzheimer's and Huntington's diseases.[4][5] More recently, this compound has demonstrated significant antimicrobial properties against a range of Gram-positive bacteria, positioning it as a compound of interest for addressing antibiotic resistance.[2][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanism of action of this compound, along with a summary of key experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol.[7] Its structure facilitates the chelation and transport of metal ions across biological membranes.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol[7] |

| Synonyms | PBT2, PB 1033[2] |

| CAS Number | 747408-78-2[2] |

| Molecular Formula | C₁₂H₁₂Cl₂N₂O[7] |

| SMILES | CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl[7] |

| InChI | InChI=1S/C12H12Cl2N2O/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7/h3-5,17H,6H2,1-2H3[7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 271.14 g/mol | [4][7] |

| Solubility | DMSO: 55 mg/mL (202.85 mM) (Sonication recommended) | [4] |

| Formulation 1: ≥ 2.5 mg/mL (9.22 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [1] | |

| Predicted Relative Density | 1.385 g/cm³ | [4] |

Biological Properties and Mechanism of Action

This compound's biological activities are primarily attributed to its function as a metal ionophore, which disrupts metal homeostasis in cells.[3] This activity has been explored in two main therapeutic areas: neurodegenerative diseases and infectious diseases.

Neuroprotective Effects in Neurodegenerative Diseases

In the context of Alzheimer's disease, this compound acts as a metal-protein attenuating compound (MPAC).[3][5] It is designed to interfere with the interaction between amyloid-β (Aβ) peptides and metal ions like copper and zinc, which are implicated in the aggregation and neurotoxicity of Aβ.[5] By redistributing these metals from amyloid plaques to metal-deficient neurons, this compound has been shown to:

-

Prevent the formation of toxic Aβ oligomers.[8]

-

Restore dendritic spine density and synaptic protein levels in a mouse model of Alzheimer's disease.[8]

-

Improve cognitive function in both preclinical models and a Phase IIa clinical trial.[5][8][9]

Antimicrobial Activity

This compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria.[2] Its primary mechanism of antimicrobial action involves its function as a zinc ionophore.[6]

Caption: Experimental workflow for MIC determination.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 2 mg/mL) in 100% dimethyl sulfoxide (B87167) (DMSO). [10] * Prepare a stock solution of ZnSO₄·7H₂O in filter-sterilized distilled water. [10] * Prepare the bacterial growth medium (e.g., Todd-Hewitt Broth (THB)). [10]2. Preparation of Inoculum:

-

Culture the test bacterium (e.g., Streptococcus uberis) overnight.

-

Dilute the overnight culture in fresh growth medium to a final optical density at 600 nm (OD₆₀₀) of 0.05. [10]3. Assay Setup:

-

In a 96-well flat-bottom microtiter plate, perform serial dilutions of this compound.

-

Add a fixed concentration of zinc (e.g., 100 µM) to the wells containing the this compound dilutions. [10] * Inoculate the wells with the prepared bacterial suspension to a final volume of 200 µL. [10] * Include appropriate controls (e.g., bacteria with no treatment, media only).

-

-

Incubation and Analysis:

Measurement of Intracellular Metal Ion Concentration

This protocol is based on the methodology described for measuring metal ion content in bacterial cells using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [3]

-

Cell Culture and Treatment:

-

Grow bacterial cultures to the desired phase (e.g., mid-logarithmic phase).

-

Treat the cells with sub-inhibitory concentrations of this compound and zinc for a specified duration.

-

-

Cell Harvesting and Washing:

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellets multiple times with a buffer containing a chelating agent (e.g., EDTA) to remove extracellularly bound metal ions, followed by washes with metal-free buffer.

-

-

Cell Lysis and Digestion:

-

Lyse the washed cell pellets.

-

Digest the cell lysates with concentrated nitric acid at a high temperature to break down all organic matter.

-

-

ICP-MS Analysis:

-

Dilute the digested samples in metal-free water.

-

Analyze the samples using ICP-MS to determine the concentration of various metal ions (e.g., zinc, manganese).

-

Normalize the metal ion concentrations to the total protein content of the cell lysate or cell number.

-

Conclusion

This compound is a versatile molecule with significant potential in both neurodegenerative and infectious disease research. Its well-characterized role as a zinc and copper ionophore provides a clear mechanistic basis for its observed biological effects. The ability to restore metal homeostasis in the brain offers a promising therapeutic strategy for Alzheimer's disease, while its potent antimicrobial activity and synergy with existing antibiotics present a novel approach to combatting antibiotic resistance. The experimental protocols outlined in this guide provide a foundation for further investigation into the multifaceted activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mbio.asm.org [mbio.asm.org]

- 4. PBT-1033 | TargetMol [targetmol.com]

- 5. PBT2 for the Treatment of Alzheimer's Disease |… | Clinician.com [clinician.com]

- 6. Neurodegenerative Disease Treatment Drug PBT2 Breaks Intrinsic Polymyxin Resistance in Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. researchgate.net [researchgate.net]

- 10. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]

PBT 1033 (PBT2): A Technical Guide on its Function as a Zinc and Copper Ionophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBT 1033, also known as PBT2, is a second-generation 8-hydroxyquinoline (B1678124) derivative that functions as a metal-protein attenuating compound with ionophoric properties for zinc and copper. Initially investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's, PBT2 has also demonstrated significant antimicrobial activity. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role as a zinc and copper ionophore. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to support further research and drug development efforts.

Introduction

This compound (PBT2) is an orally bioavailable small molecule that has garnered considerable interest for its ability to modulate metal ion homeostasis, particularly of zinc and copper.[1] Dysregulation of these metal ions has been implicated in the pathology of neurodegenerative diseases, where they can contribute to protein aggregation and oxidative stress.[2][3] PBT2 was developed to safely redistribute these metals from pathological aggregates, such as amyloid-β plaques, to metal-depleted neurons.[4][5] More recently, the ionophoric activity of PBT2 has been harnessed for its potent antimicrobial effects against a range of pathogenic bacteria.[6][7] This guide will explore the dual applications of this compound, underpinned by its fundamental mechanism as a zinc and copper ionophore.

Core Mechanism of Action: Zinc and Copper Ionophore

An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer in a biological membrane.[8][9] this compound acts as an ionophore for both zinc and copper, facilitating their transport across cellular membranes.

Zinc Ionophore Activity

In the context of its antimicrobial properties, this compound functions as a Zn²⁺/H⁺ antiporter.[6][10] This electroneutral process involves the exchange of one extracellular zinc ion for two intracellular protons, leading to a significant accumulation of zinc within the bacterial cell.[6][10] This disruption of zinc homeostasis is a key driver of its bactericidal effects. The binding of PBT2 to zinc has been characterized, with studies indicating a 2:1 stoichiometry for the PBT2-Zn complex.[11]

Copper Ionophore Activity

In mammalian cells, particularly in the context of neurodegenerative disease models, this compound has been shown to act as a copper ionophore.[1] It can sequester copper from amyloid-β aggregates and transport it into neurons.[4][5] This action is believed to restore synaptic function and promote neuronal health.[4][5]

Data Presentation

Antimicrobial Activity of this compound

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness. The synergistic activity with zinc is quantified using the Fractional Inhibitory Concentration Index (FICI).

| Organism | Compound | MIC (μg/mL) | MIC (μM) | Notes | Reference |

| Streptococcus uberis | This compound | 5.0 | 14.5 | - | [6][11] |

| Streptococcus uberis | Zinc | - | 800 | - | [6][11] |

| Streptococcus uberis | This compound + Zinc (10 µM) | 0.5 | 1.45 | FICI = 0.113 (Synergistic) | [6][11] |

| Streptococcus uberis | This compound + Zinc (100 µM) | 0.05 | 0.145 | FICI = 0.135 (Synergistic) | [6][11] |

| Streptococcus pyogenes (GAS) | This compound + Zinc | - | - | Re-sensitizes to tetracycline, azithromycin, clindamycin | [10] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | This compound + Zinc | - | - | Re-sensitizes to oxacillin, erythromycin, ampicillin | [10] |

| Vancomycin-resistant Enterococcus (VRE) | This compound + Zinc | - | - | Re-sensitizes to vancomycin, tetracycline, azithromycin, clindamycin | [10] |

Effect of this compound on Intracellular Metal Ion Concentrations in S. uberis

Treatment with this compound, particularly in the presence of supplemental zinc, significantly alters the intracellular concentrations of several key metal ions in Streptococcus uberis.

| Treatment | Intracellular Zinc | Intracellular Copper | Intracellular Manganese | Intracellular Iron | Reference |

| This compound (0.25 mg/L) + Zinc (100 µM) | >3-fold increase | No significant change | Decrease | Decrease | [6] |

| This compound (0.5 mg/L) | - | - | Decrease | Decrease | [6] |

| This compound (1.0 mg/L) | - | - | Decrease | Decrease | [6] |

| Zinc (100 µM) | - | - | Decrease | Decrease | [6] |

Effect of this compound on Amyloid-β in Alzheimer's Disease Models

This compound has demonstrated effects on amyloid-β (Aβ) pathology in both preclinical and clinical settings.

| Model System | Parameter Measured | Effect of this compound | Quantitative Data | Reference |

| Alzheimer's Disease Patients (Phase IIa trial) | Cerebrospinal Fluid (CSF) Aβ42 | Reduction | -56.0 pg/mL (250 mg dose) | [9] |

| In vitro Aβ42 aggregation | Fibril formation (Thioflavin T assay) | Inhibition | IC₅₀ = 5.1 µM | [2] |

| In vitro Aβ:Zn aggregates | Aβ degradation by matrix metalloprotease 2 | Promotion | - | [12] |

| Transgenic Alzheimer's mice | Dendritic spine density in hippocampus | Increase | Statistically significant increase after 11 days | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Synergy (Checkerboard Assay)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and to assess for synergistic effects between two agents.

-

Preparation of Inoculum: Culture the bacterial strain (e.g., S. uberis) overnight in an appropriate broth (e.g., Todd-Hewitt Broth). Dilute the overnight culture to achieve a standardized inoculum, typically a 0.5 McFarland standard.

-

Preparation of Drug Dilutions: Prepare serial dilutions of this compound and zinc sulfate (B86663) in a 96-well microtiter plate. For the checkerboard assay, create a two-dimensional array with varying concentrations of this compound along the y-axis and zinc along the x-axis.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the drug that prevents visible growth. For the checkerboard assay, calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Measurement of Intracellular Metal Ion Concentration by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying elemental concentrations.

-

Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Treat the cells with the desired concentrations of this compound and/or zinc for a specified time.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation. Wash the cell pellet multiple times with a buffer containing a chelator (e.g., EDTA) to remove extracellular metal ions.

-

Cell Lysis and Digestion: Lyse the washed cells and digest the lysate with a strong acid (e.g., nitric acid) to release all intracellular ions.

-

ICP-MS Analysis: Analyze the acid-digested samples using an ICP-MS instrument to determine the concentrations of zinc, copper, manganese, and iron.

-

Data Normalization: Normalize the metal concentrations to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Thioflavin T (ThT) Assay for Amyloid-β Aggregation

The ThT assay is a fluorescent-based method used to monitor the formation of amyloid fibrils.

-

Preparation of Reagents: Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of Aβ peptide (e.g., Aβ42) by dissolving it in an appropriate solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a monomeric film. Resuspend the Aβ film in buffer immediately before use.

-

Assay Setup: In a 96-well black, clear-bottom plate, combine the Aβ solution with different concentrations of this compound. Add the ThT solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively.

-

Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the effect of this compound on Aβ aggregation kinetics.

Neurite Outgrowth Assay in PC12 Cells

This assay assesses the ability of a compound to promote the growth of neurites, an indicator of neuronal differentiation and health.

-

Cell Culture: Culture PC12 cells in a suitable medium. Seed the cells in collagen-coated plates.

-

Differentiation and Treatment: Induce differentiation by switching to a low-serum medium, often containing a low concentration of nerve growth factor (NGF). Treat the cells with various concentrations of this compound, with and without supplemental zinc or copper.

-

Imaging: After a defined incubation period (e.g., 48-72 hours), capture images of the cells using a microscope.

-

Quantification: Quantify neurite outgrowth by measuring the length of the longest neurite or the total neurite length per cell using image analysis software. The number of neurite-bearing cells can also be counted.

Signaling Pathways and Experimental Workflows

Antimicrobial Mechanism of this compound in Bacteria

The primary antimicrobial mechanism of this compound involves its function as a zinc ionophore, leading to a cascade of events that culminate in bacterial cell death.

Caption: Antimicrobial signaling pathway of this compound.

Neuroprotective Mechanism of this compound in Alzheimer's Disease

In the context of Alzheimer's disease, this compound is proposed to exert its neuroprotective effects by redistributing metal ions from amyloid-β plaques to neurons, thereby restoring synaptic function and promoting cell signaling pathways involved in neuronal health.

Caption: Neuroprotective signaling pathway of this compound.

Experimental Workflow for Intracellular Metal Ion Measurement

The following diagram illustrates the key steps involved in quantifying intracellular metal ion concentrations using ICP-MS.

Caption: Workflow for ICP-MS analysis of intracellular metals.

Conclusion

This compound (PBT2) is a versatile molecule with a well-defined mechanism as a zinc and copper ionophore. This property underlies its potential therapeutic applications in both neurodegenerative diseases and infectious diseases. Its ability to modulate metal ion homeostasis provides a unique approach to tackling complex pathologies. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound and other metal-targeting compounds. Further research is warranted to fully elucidate its diverse biological activities and to optimize its clinical utility.

References

- 1. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 2. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thioflavin T spectroscopic assay [assay-protocol.com]

- 7. jdc.jefferson.edu [jdc.jefferson.edu]

- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

Unraveling the Neuronal Targets of PBT2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBT2, a second-generation 8-hydroxyquinoline (B1678124) analog, has emerged as a significant modulator of neuronal function with therapeutic potential in neurodegenerative diseases. Its mechanism of action is multifaceted, primarily revolving around its role as a metal ionophore, influencing synaptic health, and mitigating key pathological hallmarks of diseases like Alzheimer's and Huntington's. This technical guide provides an in-depth exploration of the biological targets of PBT2 in neuronal cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism: Metal Ionophore Activity

PBT2 functions as a metal chaperone, specifically for zinc and copper ions. In pathological conditions, these metals can become sequestered in amyloid plaques, leading to their depletion from synapses where they are crucial for normal neuronal function. PBT2 is capable of binding to these metals and facilitating their transport across the cell membrane into neurons, thereby restoring metal homeostasis.[1][2][3] This restoration of intracellular metal levels is fundamental to many of PBT2's neuroprotective and restorative effects.[1][2]

Key Biological Targets and Effects

Enhancement of Synaptic Plasticity and Function

PBT2 has demonstrated a profound ability to restore and enhance synaptic integrity. This is evidenced by its effects on dendritic spine density and the expression of key synaptic proteins.

Quantitative Data on PBT2's Effects on Synaptic Plasticity:

| Parameter | Animal Model/Cell Line | Treatment | % Change (vs. Control) | Reference |

| Apical Dendritic Spine Density | Young Tg2576 Mice | 30 mg/kg/day for 11 days | +17% | [4][5] |

| Apical Dendritic Spine Density | Old Tg2576 Mice | 30 mg/kg/day for 11 days | +32% | [4][5] |

| Apical and Basal Spine Density | Aged C57BL/6 Mice | 30 mg/kg/day for 12 days | Significant Increase | [6] |

| CamKII | Tg2576 Mice | 30 mg/kg/day for 11 days | +57% | [4][7] |

| Spinophilin | Tg2576 Mice | 30 mg/kg/day for 11 days | +37% | [4][7] |

| NMDAR1A | Tg2576 Mice | 30 mg/kg/day for 11 days | +126% | [4][7] |

| NMDAR2A | Tg2576 Mice | 30 mg/kg/day for 11 days | +70% | [4][7] |

| pro-BDNF | Tg2576 Mice | 30 mg/kg/day for 11 days | +19% | [4][7] |

| BDNF | Tg2576 Mice | 30 mg/kg/day for 11 days | +19% | [4][7] |

| VGLUT1 | Aged C57BL/6 Mice | 30 mg/kg/day for 12 days | Significant Increase | [6] |

| PSD-95 | Aged C57BL/6 Mice | 30 mg/kg/day for 12 days | Significant Increase | [6] |

| Neurite Outgrowth | PC12 Cells | 150 nM PBT2 | +200% | [4][8] |

Experimental Workflow: Analysis of Dendritic Spine Density

References

- 1. Frontiers | Golgi-Cox Staining Step by Step [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]

- 5. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel approach to rapidly prevent age-related cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mouse-derived Synaptosomes Trypsin Cleavage Assay to Characterize Synaptic Protein Sub-localization [bio-protocol.org]

PBT 1033: An In-depth Technical Guide on its Core Mechanism and Effect on Metal Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBT 1033, also known as PBT2, is an 8-hydroxyquinoline (B1678124) analog that functions as a metal ionophore, facilitating the transport of divalent metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), across biological membranes. This activity disrupts the tightly regulated cellular metal homeostasis, leading to a cascade of downstream effects that are being explored for therapeutic applications in both neurodegenerative diseases and infectious diseases. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its quantitative effects on metal ion concentrations, detailed experimental protocols for its study, and a visualization of the key signaling pathways it modulates.

Introduction

Metal ions are essential cofactors for a vast array of cellular processes, but their dysregulation is implicated in the pathology of numerous diseases. This compound (PBT2) is a second-generation metal-protein attenuating compound designed to modulate the distribution and availability of metal ions.[1] Initially investigated for its potential to disaggregate amyloid-beta plaques in Alzheimer's disease by altering metal binding, its ability to act as a zinc and copper ionophore has revealed a broader spectrum of biological activities.[1] In the context of neurodegenerative disorders, this compound is proposed to restore metal homeostasis in the brain, while in infectious diseases, it has been shown to induce zinc toxicity in bacteria, overcoming antibiotic resistance.[2] This guide delves into the fundamental mechanisms of this compound, providing a technical resource for researchers in the field.

Core Mechanism of Action: A Metal Ionophore

This compound is a lipophilic molecule that can form a neutral complex with divalent metal ions, enabling their transport across lipid bilayers. The primary mechanism involves the exchange of extracellular metal ions for intracellular protons, leading to an increase in the intracellular concentration of the transported metal.[3]

Zinc and Copper Transport

This compound has been demonstrated to be a potent ionophore for both zinc and copper.[3] The efficiency of transport is dependent on the extracellular concentration of these metals. In environments with higher zinc concentrations, this compound preferentially transports zinc.[3] This targeted increase in intracellular zinc is a key aspect of its antimicrobial properties.

Quantitative Effects on Metal Homeostasis

The ionophoric activity of this compound leads to measurable changes in the intracellular concentrations of various metal ions. These effects have been quantified in several preclinical studies, primarily using inductively coupled plasma mass spectrometry (ICP-MS).

In Vitro Antimicrobial Studies

In studies against Gram-positive bacteria, this compound, in the presence of supplemental zinc, significantly alters the intracellular metal profile.

| Organism | This compound Conc. | Supplemental Zn²⁺ | Intracellular Zn²⁺ Change | Intracellular Cu²⁺ Change | Intracellular Fe²⁺ Change | Reference |

| Streptococcus uberis | 0.25 mg/L | 100 µM | >3-fold increase | No significant change | - | [3] |

| Streptococcus uberis | 0.5 mg/L | 0 µM | - | No significant change | Significant decrease | [3] |

| Streptococcus uberis | 1.0 mg/L | 0 µM | - | No significant change | Significant decrease | [3] |

| GAS, MRSA, VRE | Subinhibitory | Yes | Increased | Affected | Affected | [2] |

Table 1: Quantitative changes in intracellular metal concentrations following this compound treatment in bacteria.

Preclinical Neurodegenerative Disease Models

Studies in cellular models of neurodegenerative diseases have also demonstrated the ability of this compound to alter cellular metal ion levels.

| Cell Line | This compound Conc. | Observation | Reference |

| SH-SY5Y | 10 µM | Increased cellular levels of Zn and Cu | [4] |

Table 2: Effect of this compound on metal ion levels in a neuronal cell line.

Clinical Studies

A Phase IIa clinical trial in patients with mild Alzheimer's disease provided insights into the in vivo effects of this compound on metal homeostasis.

| Study Population | This compound Dose | Duration | Observation | Reference |

| Mild Alzheimer's Disease Patients | 50 mg or 250 mg daily | 12 weeks | No differences in serum zinc and copper concentrations | [1] |

Table 3: Effect of this compound on serum metal levels in a clinical trial.

Key Signaling Pathways Modulated by this compound

The disruption of metal homeostasis by this compound triggers several downstream signaling pathways, which are central to its therapeutic effects.

GSK3 Phosphorylation and Calcineurin Inhibition

In neuronal cells, this compound-mediated intracellular translocation of zinc and copper leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3 (GSK3) α and β isoforms. This effect is believed to be mediated through the inhibition of the calcium/calmodulin-dependent phosphatase, calcineurin.[3]

Caption: this compound-mediated signaling cascade in neuronal cells.

Antimicrobial Mechanism of Action

In bacteria, the primary mechanism of this compound is the induction of zinc toxicity. The influx of zinc disrupts multiple cellular processes, leading to bacterial cell death.

Caption: Antimicrobial mechanism of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on metal homeostasis.

Quantification of Intracellular Metal Ions by ICP-MS

This protocol is adapted for the analysis of intracellular metal content in bacterial cells.

Materials:

-

Bacterial culture in appropriate growth medium

-

This compound stock solution (in DMSO)

-

Zinc sulfate (B86663) (or other zinc salt) solution

-

Phosphate-buffered saline (PBS)

-

0.5 M EDTA solution

-

Trace metal-grade nitric acid (HNO₃)

-

Trace metal-grade hydrogen peroxide (H₂O₂)

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

-

Microwave digestion system

-

Centrifuge

-

Spectrophotometer for OD₆₀₀ measurement

Procedure:

-

Bacterial Culture and Treatment:

-

Grow bacterial cultures to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

-

Treat cultures with desired concentrations of this compound and/or supplemental zinc for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).

-

-

Cell Harvesting and Washing:

-

Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Discard the supernatant. Resuspend the cell pellet in ice-cold PBS containing 0.5 M EDTA to chelate and remove extracellularly bound metals.

-

Centrifuge again and wash the pellet twice more with ice-cold PBS to remove residual EDTA and media components.

-

-

Sample Digestion:

-

Resuspend the final cell pellet in a known volume of PBS. Determine the cell density by measuring the OD₆₀₀ of an aliquot.

-

Transfer a known volume of the cell suspension to a microwave digestion vessel.

-

Add trace metal-grade HNO₃ (e.g., 5 mL) and H₂O₂ (e.g., 1 mL) to the vessel.

-

Perform microwave digestion according to the manufacturer's protocol for biological samples.

-

-

ICP-MS Analysis:

-

After digestion, allow the samples to cool and dilute them to a final volume with ultrapure water.

-

Prepare a series of metal standards of known concentrations for calibration.

-

Analyze the samples using an ICP-MS instrument. Monitor the isotopes of interest (e.g., ⁶⁴Zn, ⁶³Cu, ⁵⁶Fe).

-

-

Data Analysis:

-

Quantify the metal concentrations in the samples based on the calibration curve.

-

Normalize the metal concentrations to the number of cells or total protein content.

-

References

- 1. Evaluation of Metal Accumulation in Escherichia coli Expressing SPL2 by Single-Cell Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Impact of PBT2 on Tau Protein Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "PBT 1033" did not yield specific information regarding its impact on tau protein phosphorylation. The available scientific literature, however, provides substantial data on a closely related compound, PBT2 , a second-generation 8-hydroxyquinoline (B1678124) analog and a copper/zinc ionophore. This guide will, therefore, focus on the preclinical and clinical findings related to PBT2's effects on tau pathology, serving as a comprehensive technical overview of its mechanism and impact.

Executive Summary

Tauopathies, including Alzheimer's disease, are characterized by the hyperphosphorylation and aggregation of the microtubule-associated protein tau. PBT2, a metal-protein attenuating compound, has emerged as a potential therapeutic agent that modulates tau pathology. Preclinical studies, primarily in the rTg4510 mouse model of tauopathy, have demonstrated that PBT2 can significantly reduce the burden of pathological tau. The primary mechanism of action appears to be the upregulation of the key tau phosphatase, Protein Phosphatase 2A (PP2A), through a metal-dependent pathway. This guide provides a detailed examination of the quantitative data, experimental methodologies, and signaling pathways involved in PBT2's impact on tau protein phosphorylation.

Core Mechanism of Action: Metal Chaperoning and PP2A Pathway Modulation

PBT2 functions as a copper/zinc ionophore, capable of binding and transporting these metal ions across cellular membranes.[1] This metal chaperone activity is central to its therapeutic effects. In the context of tauopathy, dyshomeostasis of metal ions like zinc and copper has been implicated in the aggregation and phosphorylation of tau.[2]

The primary mechanism by which PBT2 appears to reduce tau phosphorylation is through the modulation of the Protein Phosphatase 2A (PP2A) pathway.[3] PP2A is a major serine/threonine phosphatase in the brain and is responsible for the majority of tau dephosphorylation.[2] Its activity is often reduced in Alzheimer's disease and other tauopathies.[2] PBT2 treatment has been shown to enhance the PP2A pathway through several concerted actions[3][4]:

-

Increased PP2A Subunit Levels: PBT2 elevates the protein levels of both the structural 'A' subunit and the catalytic 'C' subunit of PP2A.

-

Modulation of PP2A Regulators:

-

It decreases the levels of Protein Phosphatase Methyl-esterase 1 (PME-1), an enzyme that inactivates PP2A.

-

It increases the levels of the prolyl isomerase Pin1, which stimulates PP2A's ability to dephosphorylate tau.

-

Crucially, these effects were not observed when a variant of PBT2 with a blocked metal-binding site was used, highlighting the essential role of its metal chaperone activity in modulating the PP2A pathway.[3]

Preclinical Data: PBT2 in the rTg4510 Mouse Model

The rTg4510 mouse model, which overexpresses the human P301L tau mutation, is a widely used model for studying tauopathy, as it develops significant neurofibrillary tangle-like pathology.[5][6] Studies using this model have provided key quantitative insights into the effects of PBT2.

The following table summarizes the significant changes observed in the cortex of rTg4510 mice following treatment with PBT2.

| Analyte | Change with PBT2 Treatment | Statistical Significance (p-value) | Reference |

| Phospho-Tau (Ser396) | Significant Reduction | p < 0.05 | [3][4] |

| PP2A Subunit A (Structural) | Significant Elevation | p < 0.05 | [3][4] |

| PP2A Subunit C (Catalytic) | Significant Elevation | p < 0.01 | [3][4] |

| PME1 (PP2A Inhibitor) | Significant Decrease | p < 0.05 | [3][4] |

| Pin1 (PP2A Activator) | Significant Increase | p < 0.05 | [3][4] |

| Abnormal Tau Aggregates | Significant Reduction | p < 0.05 | [3][7] |

Data derived from studies by Adlard, P.A., et al., published in 2018, using the rTg4510 mouse model.

Signaling Pathway and Experimental Workflow Visualizations

The following diagram illustrates the proposed signaling cascade initiated by PBT2, leading to the dephosphorylation of tau.

Caption: PBT2's metal-dependent modulation of the PP2A pathway to reduce tau hyperphosphorylation.

The diagram below outlines a typical workflow for quantifying changes in protein levels, such as phosphorylated tau and PP2A subunits, as cited in the preclinical studies.

Caption: A generalized workflow for Western Blot analysis of tau phosphorylation and related proteins.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on standard molecular biology techniques employed in studies assessing PBT2's effects.

-

Tissue Lysis: Cortical tissue from rTg4510 mice (treated with PBT2 or vehicle) is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Concentration Measurement: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.

-

Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are loaded and separated on a 4-12% Bis-Tris polyacrylamide gel (SDS-PAGE).

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-phospho-Tau (Ser396)

-

Mouse anti-PP2A A Subunit

-

Rabbit anti-PP2A C Subunit

-

Rabbit anti-PME1

-

Mouse anti-Pin1

-

Mouse anti-Actin or anti-GAPDH (as a loading control)

-

-

Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG).

-

Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: The optical density of the bands is measured using image analysis software (e.g., ImageJ). Target protein levels are normalized to the loading control for comparison.[4]

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution.

-

Sectioning: Coronal sections (e.g., 30 µm thick) are cut using a cryostat.

-

Antigen Retrieval: Sections are treated with a solution (e.g., citrate (B86180) buffer) at high temperature to unmask epitopes.

-

Staining:

-

Sections are permeabilized (e.g., with Triton X-100) and blocked (e.g., with normal goat serum).

-

Incubation with a primary antibody against pathological tau (e.g., AT8, which recognizes pSer202/pThr205) is performed overnight at 4°C.

-

After washing, sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

-

The signal is developed using a chromogen like diaminobenzidine (DAB), resulting in a brown stain.

-

-

Imaging and Analysis: Stained sections are imaged using a light microscope. The number and area of tau-positive inclusions are quantified in specific brain regions (e.g., the cortex).[7]

Clinical Trial Insights

Phase IIa clinical trials of PBT2 have been conducted in patients with mild Alzheimer's disease.[8][9] These trials primarily focused on safety, tolerability, and effects on amyloid-beta and cognition. While PBT2 was found to be safe and well-tolerated, and showed some positive effects on executive function, its direct impact on tau in human subjects was less clear.[8][10] One analysis reported no significant correlations between changes in cerebrospinal fluid (CSF) tau species (total tau and phospho-tau) and the cognitive improvements observed.[9][10] It is important to note that these were relatively short-term trials (12 weeks), and the preclinical data suggest that the primary mechanism of PBT2 is on the phosphatase system, which may lead to longer-term changes in tau pathology that were not captured in these initial clinical studies.

Conclusion

The preclinical evidence strongly indicates that PBT2, a metal chaperone, mitigates tau pathology by enhancing the activity of the PP2A phosphatase pathway. It achieves this by increasing the levels of core PP2A subunits while modulating key regulatory proteins PME1 and Pin1.[3][4] This leads to a significant reduction in tau phosphorylation at specific sites, such as Ser396, and a decrease in overall tau aggregation in a mouse model of tauopathy.[7] While clinical trials have not yet confirmed a direct tau-modifying effect in humans, the robust preclinical data provide a compelling rationale for further investigation. Targeting metal homeostasis as a strategy to enhance endogenous tau dephosphorylation represents a novel and promising therapeutic avenue for Alzheimer's disease and other tauopathies.

References

- 1. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of tau post-translational modifications in rTg4510 mice, a model of tau pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In Vivo Tau Imaging for a Diagnostic Platform of Tauopathy Using the rTg4510 Mouse Line [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Neuroprotective Effects of PBT2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PBT2 is a second-generation 8-hydroxyquinoline (B1678124) analogue that acts as a metal-protein attenuating compound (MPAC) and a zinc and copper ionophore.[1][2] It represents a therapeutic strategy aimed at restoring metal homeostasis in the brain, which is often disrupted in neurodegenerative disorders such as Alzheimer's and Huntington's diseases.[3] Preclinical and clinical studies have demonstrated PBT2's potential to mitigate key pathological features of these diseases, including amyloid-beta (Aβ) toxicity, synaptic dysfunction, and cognitive decline. This technical guide provides an in-depth overview of the core scientific findings related to the neuroprotective effects of PBT2, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action: Metal Ionophore Activity

The primary mechanism of PBT2 is its function as a metal ionophore, specifically for zinc and copper.[1][2] Unlike traditional chelators that aim to deplete metal ions, PBT2 facilitates the translocation of extracellular zinc and copper into cells, thereby restoring their physiological intracellular concentrations.[1][4] This is crucial in neurodegenerative diseases where these essential metals can become sequestered in extracellular protein aggregates, such as Aβ plaques, leading to synaptic deficits.[5]

By redistributing these metal ions, PBT2 triggers several downstream neuroprotective effects:

-

Inhibition of Aβ Aggregation and Promotion of Degradation: PBT2 interferes with the metal-mediated aggregation of Aβ peptides, thereby reducing the formation of toxic oligomers.[6] It has been shown to sequester copper from Aβ, although less completely than its predecessor, clioquinol.[7] Furthermore, by translocating zinc into cells, PBT2 promotes the degradation of Aβ by enzymes like matrix metalloproteinase 2.[4]

-

Modulation of Key Signaling Pathways: PBT2 influences intracellular signaling cascades that are critical for neuronal survival and plasticity. A key target is the Glycogen Synthase Kinase 3 (GSK3) pathway. PBT2 induces the inhibitory phosphorylation of GSK3α and GSK3β in a zinc- and copper-dependent manner, a process that appears to involve the inhibition of the phosphatase calcineurin.[4][8]

-

Neuroprotection against Excitotoxicity: PBT2 has been shown to protect neurons from glutamate-induced excitotoxicity.[9] This is achieved by inducing a modest, zinc-dependent increase in intracellular calcium levels, which preconditions the neurons to better withstand subsequent, more severe calcium influx associated with excitotoxic insults. This process involves the inhibition of the calpain-activated cleavage of calcineurin.[9]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical and clinical investigations of PBT2.

Table 1: Preclinical Efficacy of PBT2 in Animal Models

| Animal Model | Disease | Treatment Regimen | Key Findings | Reference |

| Tg2576 (APP) mice | Alzheimer's Disease | 30 mg/kg/day for 11 days | Rapid improvement in learning and memory (Morris water maze).[10] | [10] |

| APP/PS1 mice | Alzheimer's Disease | 30 mg/kg/day | Significant reduction in Aβ burden and improved performance in the Morris water maze.[11] | [11] |

| R6/2 mice | Huntington's Disease | Not specified | Extended lifespan, reduced striatal atrophy, and improved motor performance.[12] | [12] |

| C. elegans (Aβ1-42 expressing) | Alzheimer's Disease | Not specified | Significant protection against Aβ-induced toxicity.[12] | [12] |

| C. elegans (polyQ) | Huntington's Disease | Not specified | Reduced toxicity of polyQ aggregation.[12] | [12] |

Table 2: PBT2 Phase IIa Clinical Trial in Alzheimer's Disease (12 weeks)

| Outcome Measure | PBT2 Dose | Result vs. Placebo | p-value | Reference |

| Biomarkers | ||||

| CSF Aβ42 | 250 mg | Significant reduction (-56.0 pg/mL) | 0.006 | [13] |

| Plasma Biomarkers | 50 mg & 250 mg | No significant effect | - | [13] |

| Serum Zn2+ and Cu2+ | 50 mg & 250 mg | No significant effect | - | [13] |

| Cognition (Neuropsychological Test Battery - NTB) | ||||

| Category Fluency Test | 250 mg | Significant improvement (2.8 words) | 0.041 | [13] |

| Trail Making Part B | 250 mg | Significant improvement (-48.0 s) | 0.009 | [13] |

| NTB Composite z-scores | 250 mg | Significantly greater proportion of improvers | 0.0007 (AUC=0.76) | [14] |

| NTB Executive Factor z-scores | 250 mg | Significantly greater proportion of improvers | 1.3 x 10⁻⁹ (AUC=0.93) | [14] |

| Safety | ||||

| Adverse Events | 50 mg | 50% of patients | - | [13] |

| 250 mg | 62% of patients | - | [13] | |

| Placebo | 48% of patients | - | [13] | |

| Serious Adverse Events | 50 mg & 250 mg | None reported | - | [13] |

Table 3: PBT2 Phase II Clinical Trial in Huntington's Disease (26 weeks)

| Outcome Measure | PBT2 Dose | Result vs. Placebo | p-value | Reference |

| Cognition | ||||

| Composite Cognition Z Score | 100 mg | No significant improvement | 0.772 | [15] |

| 250 mg | No significant improvement | 0.240 | [15] | |

| Trail Making Test Part B | 250 mg | Significant improvement (17.65 s) | 0.042 | [15] |

| Safety | ||||

| Adverse Events | 100 mg | 79% of participants | - | [15] |

| 250 mg | 89% of participants | - | [15] | |

| Placebo | 80% of participants | - | [15] | |

| Serious Adverse Events | 100 mg | 3 events in 2 participants | - | [15] |

| 250 mg | 6 events in 5 participants | - | [15] | |

| Placebo | 1 event in 1 participant | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of PBT2's neuroprotective effects.

In Vitro Assays

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation in the presence and absence of PBT2.

-

Materials:

-

Synthetic Aβ1-42 peptide

-

PBT2

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

-

-

Protocol:

-

Preparation of Aβ1-42 Monomers: Dissolve lyophilized Aβ1-42 in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO to a stock concentration of 5 mM. Dilute to the desired working concentration (e.g., 10 µM) in ice-cold PBS immediately before use.

-

Preparation of PBT2: Dissolve PBT2 in DMSO to create a stock solution. Prepare serial dilutions to achieve the desired final concentrations for the assay.

-

Assay Setup:

-

In a 96-well plate, add Aβ1-42 solution.

-

Add PBT2 at various concentrations to the test wells. Include a vehicle control (DMSO).

-

Add ThT solution to each well to a final concentration of 20 µM.

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate at 37°C with intermittent shaking.

-

Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a plate reader with excitation at ~450 nm and emission at ~485 nm.

-

-

-

Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. Compare the lag time and the maximum fluorescence of PBT2-treated samples to the vehicle control.

-

Principle: This assay assesses the ability of PBT2 to protect neurons from cell death induced by excessive glutamate (B1630785) stimulation.

-

Materials:

-

Primary cortical neurons (e.g., from embryonic day 18 rat or mouse brains)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

PBT2

-

L-glutamate

-

Cell viability assay reagents (e.g., LDH release assay kit, Calcein-AM/Propidium Iodide)

-

-

Protocol:

-

Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates or coverslips and culture for at least 7 days in vitro to allow for maturation.

-

PBT2 Pre-treatment: Treat the neurons with various concentrations of PBT2 for a specified period (e.g., 24 hours) prior to glutamate exposure.

-

Glutamate Insult: Expose the neurons to a toxic concentration of L-glutamate (e.g., 100 µM) for a short duration (e.g., 5-15 minutes).

-

Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, glutamate-free medium. Allow the cells to recover for 24 hours.

-

Assessment of Cell Viability:

-

LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

-

Live/Dead Staining: Use Calcein-AM to stain live cells (green fluorescence) and Propidium Iodide to stain dead cells (red fluorescence).

-

-

-

Data Analysis: Quantify cell viability in PBT2-treated cultures and compare it to untreated, glutamate-exposed cultures.

Animal Model Studies

-

Principle: This task assesses hippocampal-dependent spatial learning and memory in rodent models.

-

Apparatus: A circular pool (1.2-1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.

-

Animals: Transgenic mouse models of Alzheimer's disease (e.g., Tg2576, APP/PS1) and wild-type littermates.

-

Protocol:

-

Acquisition Phase (4-5 days):

-

Each mouse undergoes four trials per day.

-

For each trial, the mouse is placed into the pool at one of four quasi-random starting positions, facing the wall.

-

The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.

-

If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

-

The mouse remains on the platform for 15-30 seconds before being removed.

-

The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

-

-

-

Data Analysis: Analyze escape latencies and path lengths during the acquisition phase to assess learning. Analyze the probe trial data to assess memory retention.

-

Principle: This technique is used to visualize and quantify the expression and localization of synaptic proteins (e.g., synaptophysin) in brain tissue, providing an anatomical correlate of synaptic integrity.

-

Materials:

-

PFA-fixed, cryoprotected brain tissue from PBT2-treated and control animals.

-

Cryostat or vibrating microtome.

-

Primary antibody against synaptophysin (e.g., rabbit anti-synaptophysin).

-

Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).

-

Mounting medium with DAPI.

-

Fluorescence microscope.

-

-

Protocol:

-

Tissue Sectioning: Cut 30-40 µm thick coronal sections of the brain, particularly the hippocampus and cortex.

-

Permeabilization and Blocking:

-

Wash sections in PBS.

-

Incubate in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation: Incubate sections in the primary antibody solution diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation:

-

Wash sections extensively in PBS.

-

Incubate in the fluorophore-conjugated secondary antibody solution for 1-2 hours at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash sections in PBS.

-

Mount sections onto glass slides and coverslip with mounting medium containing DAPI.

-

Image the sections using a fluorescence or confocal microscope.

-

-

-

Data Analysis: Quantify the fluorescence intensity or the number of synaptophysin-positive puncta in specific brain regions to assess synaptic density.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways influenced by PBT2 and a typical experimental workflow.

Caption: PBT2's multifaceted mechanism of action.

Caption: A typical preclinical experimental workflow for PBT2.

Conclusion

PBT2 has demonstrated significant promise as a neuroprotective agent through its unique mechanism of restoring metal homeostasis in the brain. The collective evidence from in vitro, preclinical, and clinical studies indicates that PBT2 can favorably modulate key pathological processes in Alzheimer's and Huntington's diseases, leading to improved synaptic health and cognitive function. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and build upon the therapeutic potential of PBT2 and other metal-targeted strategies for neurodegenerative disorders. While PBT2's clinical development has faced challenges, the insights gained from its study continue to inform the field and highlight the critical role of metal ions in neuronal function and disease.[1][12]

References

- 1. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PBT2 inhibits glutamate-induced excitotoxicity in neurons through metal-mediated preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioflavin T spectroscopic assay [assay-protocol.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Free-floating Immunostaining of Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 15. A Luminex Assay Detects Amyloid β Oligomers in Alzheimer’s Disease Cerebrospinal Fluid | PLOS One [journals.plos.org]

The Core Antibacterial Mechanism of PBT 1033 Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), poses a significant threat to global health.[1] This has spurred research into novel antimicrobial agents with unconventional mechanisms of action. One such promising agent is PBT 1033 (identified in research literature primarily as PBT2), a zinc ionophore that has demonstrated potent antibacterial activity, particularly against Gram-positive pathogens.[2] PBT2, a safe-for-human-use 8-hydroxyquinoline (B1678124) derivative, was initially investigated for neurodegenerative diseases but has been repurposed as a potential antibacterial therapeutic.[3] This technical guide provides a detailed overview of the core antibacterial mechanism of PBT2 against Gram-positive bacteria, summarizing key quantitative data and experimental protocols, and visualizing the underlying pathways. The primary mechanism of PBT2 is not direct interaction with the bacterial cell wall components like teichoic acids, but rather a disruption of fundamental intracellular processes through its ionophoric activity.[4]

Core Antibacterial Mechanism of PBT2

The antibacterial action of PBT2 against Gram-positive bacteria is a multi-faceted process centered on its function as a zinc ionophore, which triggers a cascade of disruptive events within the bacterial cell. This mechanism is notably synergistic with zinc, meaning its efficacy is dramatically enhanced in the presence of zinc ions.[5][6] The development of resistance to this multi-target mechanism is considered unlikely.[5][3]

Zinc Ionophore Activity and Disruption of Metal Ion Homeostasis

PBT2 functions as a Zn2+/H+ ionophore, facilitating the transport of extracellular zinc across the bacterial cell membrane in an electroneutral exchange for intracellular protons.[5] This leads to a rapid and toxic accumulation of zinc within the bacterial cytoplasm.[5][6] This sudden influx of zinc overwhelms the bacterium's metal ion homeostasis systems.[4] A key consequence of this zinc toxicity is the significant depletion of intracellular manganese.[7] Manganese is a crucial cofactor for numerous essential enzymes, including those involved in the oxidative stress response.

Induction of Oxidative Stress

The disruption of the delicate balance of intracellular metal ions, particularly the zinc accumulation and manganese depletion, leads to the generation of toxic reactive oxygen species (ROS).[5] The precise mechanisms of ROS production in this context are still under investigation but are a direct consequence of the PBT2-mediated dysregulation of metal ion homeostasis.

Impairment of Oxidative Stress Defense

Gram-positive bacteria possess enzymatic defenses to neutralize ROS, with superoxide (B77818) dismutase (SodA) being a key enzyme in this process. SodA is a manganese-dependent enzyme.[5] PBT2's antibacterial mechanism critically involves the inhibition of SodA activity, not by direct binding, but by causing the depletion of its essential manganese cofactor.[5] This impairment of the primary oxidative stress defense renders the bacterial cell hypersensitive to the endogenously produced ROS, leading to widespread cellular damage and ultimately, cell death.[5]

Synergistic Activity and Reversal of Antibiotic Resistance

The combination of PBT2 and zinc is not only a potent antibacterial agent on its own but also acts synergistically with conventional antibiotics to reverse resistance in multi-drug resistant Gram-positive strains.[6] This has been demonstrated for MRSA and VRE.[2] The disruption of cellular homeostasis by PBT2 and zinc appears to create a state of physiological stress that renders the bacteria susceptible to antibiotics to which they were previously resistant.[2][8] Furthermore, PBT2 in the presence of zinc can break the intrinsic resistance of Gram-positive bacteria to polymyxin (B74138) antibiotics.[7] It is hypothesized that PBT2-mediated membrane perturbations may facilitate the entry of polymyxins into the bacterial cytoplasm, allowing them to exert their bactericidal effects.[9]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of PBT2 in combination with zinc against various Gram-positive bacteria, demonstrating the synergistic effect.

| Organism | Compound | MIC (µg/mL) | Reference |

| Streptococcus pyogenes (GAS) | Colistin | > 256 | [9] |

| Colistin + PBT2 (4 µg/mL) + Zn (12.5 µM) | 2 | [9] | |

| Staphylococcus aureus (MRSA) | Colistin | > 256 | [9] |

| Colistin + PBT2 (4 µg/mL) + Zn (12.5 µM) | 2 | [9] | |

| Enterococcus faecium (VRE) | Colistin | > 256 | [9] |

| Colistin + PBT2 (4 µg/mL) + Zn (12.5 µM) | 2 | [9] |

| Organism | Compound | MIC (mg/L) | Fractional Inhibitory Concentration Index (FICI) | Reference |

| Streptococcus uberis | PBT2 | 5.0 | [5] | |

| Zinc (as ZnSO4) | 800 µM | [5] | ||

| PBT2 + Zinc (10 µM) | 0.5 | 0.113 (Synergistic) | [5] | |

| PBT2 + Zinc (100 µM) | 0.05 | 0.135 (Synergistic) | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture Preparation : Gram-positive bacteria are grown overnight in appropriate broth (e.g., Todd-Hewitt Broth for Streptococci, Tryptic Soy Broth for Staphylococci) at 37°C. The overnight culture is then diluted to a standardized concentration, typically 5 x 10^5 CFU/mL, in fresh broth.

-

Compound Preparation : PBT2 and zinc sulfate (B86663) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate. For synergistic studies, a checkerboard titration is performed with varying concentrations of PBT2 and zinc.

-

Incubation : The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Reactive Oxygen Species (ROS) Detection Assay

-

Cell Preparation : Bacteria are cultured to the mid-logarithmic growth phase and then harvested by centrifugation. The cell pellet is washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

-

Treatment : The bacterial suspension is treated with PBT2, zinc, or a combination of both at predetermined concentrations for a specific duration. A positive control (e.g., hydrogen peroxide) and an untreated negative control are included.

-

Staining : A fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), is added to the cell suspensions and incubated in the dark. H2DCFDA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measurement : The fluorescence intensity is measured using a fluorometer or a flow cytometer. An increase in fluorescence intensity in the treated samples compared to the control indicates an increase in intracellular ROS levels.

Intracellular Metal Ion Concentration Measurement

-

Bacterial Culture and Treatment : Bacteria are grown to the mid-logarithmic phase and exposed to PBT2 and/or zinc for a defined period.

-

Cell Harvesting and Lysis : The bacterial cells are harvested by centrifugation, washed with a buffer containing a chelating agent like EDTA to remove extracellular metal ions, and then washed again with a metal-free buffer. The washed cell pellet is then lysed using mechanical (e.g., bead beating) or chemical (e.g., lysozyme) methods.

-

Sample Preparation : The cell lysate is centrifuged to remove cellular debris, and the supernatant containing the intracellular contents is collected. The protein concentration of the lysate is determined for normalization.

-

Metal Analysis : The concentrations of intracellular metal ions (e.g., zinc, manganese) in the lysate are quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). The metal content is then normalized to the total protein concentration or cell number.

Visualizations

Caption: The antibacterial mechanism of PBT2 in Gram-positive bacteria.

Caption: Experimental workflow for elucidating PBT2's antibacterial mechanism.

Conclusion

PBT2 represents a promising candidate for a new class of antibacterial agents that target bacterial metal ion homeostasis and cellular redox balance.[5] Its core mechanism against Gram-positive bacteria is not dependent on traditional antibiotic targets but rather on a multi-pronged attack initiated by its function as a zinc ionophore. By inducing toxic levels of intracellular zinc, depleting essential manganese, and subsequently triggering overwhelming oxidative stress, PBT2 effectively kills even multi-drug resistant strains.[5][4] The ability of PBT2 to act synergistically with existing antibiotics and to break intrinsic resistance highlights its potential as both a standalone therapeutic and an adjuvant therapy. Further research into this class of compounds could pave the way for novel strategies to combat the growing threat of antibiotic resistance.

References

- 1. Equilibrium Binding Behavior of Magnesium to Wall Teichoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mbio.asm.org [mbio.asm.org]

- 7. Neurodegenerative Disease Treatment Drug PBT2 Breaks Intrinsic Polymyxin Resistance in Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance.: AGOSR [agosr.com]

- 9. Neurodegenerative Disease Treatment Drug PBT2 Breaks Intrinsic Polymyxin Resistance in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of PBT-1033 (PBT2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBT-1033, also known as PBT2, is a second-generation 8-hydroxyquinoline (B1678124) analog that has been investigated as a potential therapeutic agent for neurodegenerative disorders, particularly Alzheimer's and Huntington's diseases. Its mechanism of action centers on its role as a metal protein-attenuating compound (MPAC) and a zinc ionophore. This guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for PBT2, compiled from preclinical and clinical studies.

Core Pharmacokinetic Properties

PBT2 has been evaluated in Phase I and Phase II clinical trials, providing valuable insights into its behavior in humans. Preclinical studies in various animal models have also contributed to the understanding of its pharmacokinetic profile.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of PBT2 from clinical trials.

| Table 1: Human Pharmacokinetic Parameters of PBT2 (Single Dose) | |

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ≤ 3 hours[1] |

| Dose Proportionality | Linear increase in exposure with single doses up to 800 mg[1] |

| Metabolism | Primarily metabolized to PBT2-glucuronide[1] |

| Elimination | Renally cleared[1] |

| Accumulation (Repeat Dosing) | Relatively little accumulation observed[1] |

| Apparent Clearance | Relatively consistent across all tested doses[1] |

| Table 2: Human Pharmacokinetic Parameters of PBT2 (Multiple Doses) | |

| Parameter | Value |

| Area Under the Curve (AUC) | 1,660 ng*h/mL (after 250 mg/day for up to 72h) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key studies involving PBT2.

Phase I Clinical Trial Protocol

-

Study Design: The Phase I clinical program for PBT2 consisted of two studies investigating the safety, tolerability, and pharmacokinetics of single and multiple oral doses.[1]

-

Participants: The studies enrolled 55 young male volunteers (18-45 years) and 32 older male and female volunteers (45-75 years).[1]

-

Dosing: Single oral doses of PBT2 were administered, with escalating doses up to 800 mg.[1] Multiple dosing regimens were also evaluated.

-

Pharmacokinetic Sampling: Blood samples were collected at various time points post-dosing to determine the plasma concentrations of PBT2 and its primary metabolite.

-

Analytical Method: Plasma concentrations of PBT2 and PBT2-glucuronide were quantified using a validated analytical method.

Phase IIa Clinical Trial in Alzheimer's Disease (EURO Study)

-

Study Design: A 12-week, double-blind, randomized, placebo-controlled trial.[2]

-

Participants: 78 patients with early Alzheimer's disease.[3]

-

Intervention: Patients were randomized to receive either PBT2 (50 mg or 250 mg) or a placebo once daily for 12 weeks.[2][3]

-

Outcome Measures: The primary outcomes were safety and tolerability. Secondary outcomes included biomarkers in plasma and cerebrospinal fluid (CSF), and cognitive assessments.[2]

Phase II Clinical Trial in Huntington's Disease (Reach2HD Study)

-

Study Design: A 26-week, randomized, double-blind, placebo-controlled trial.[4]

-

Participants: 109 adults with early- to mid-stage Huntington's disease.[4]

-

Intervention: Participants were randomly assigned to receive PBT2 250 mg, PBT2 100 mg, or a placebo once daily.[4]

-